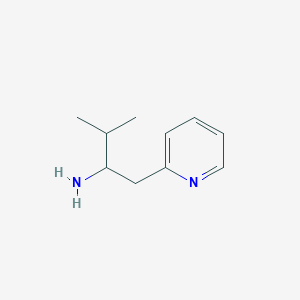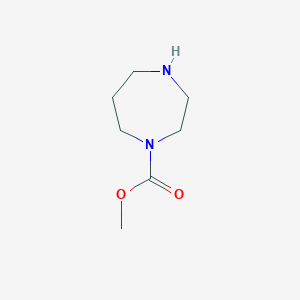
4-(2-Aminoethoxy)-N-isopropylbenzamide
説明
4-(2-Aminoethoxy)-N-isopropylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminoethoxy group attached to a benzamide moiety, further substituted with an isopropyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobenzoic acid and 2-aminoethanol.
Reaction Steps:
The amino group of 4-aminobenzoic acid is first activated using a coupling agent like carbonyldiimidazole (CDI).
The activated acid is then reacted with 2-aminoethanol to form 4-(2-aminoethoxy)benzoic acid.
The carboxylic acid group of the resulting compound is converted to an amide using isopropylamine under dehydration conditions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzamide moiety can undergo reduction to yield amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: 4-(2-aminoethoxy)benzoic acid derivatives.
Reduction Products: 4-(2-aminoethoxy)benzylamine.
Substitution Products: Various alkyl or aryl-substituted benzamides.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects. For example, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in disease progression.
類似化合物との比較
4-(2-Aminoethoxy)-N-isopropylbenzamide is unique due to its specific structural features and potential applications. Similar compounds include:
4-(2-Aminoethoxy)benzoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
N-isopropylbenzamide derivatives: Variations in the substituents on the benzamide ring can lead to different activities and uses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-(2-aminoethoxy)-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIXJHOTOLQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)


![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)



![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
